アリルスルホン酸ナトリウム

概要

説明

Sodium allylsulfonate (SAS) is a type of organic compound that is used in a variety of applications, including laboratory experiments and scientific research. It is a white, crystalline powder that is soluble in water and other polar solvents. SAS is a versatile compound with a variety of properties that make it useful for a wide range of applications. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

科学的研究の応用

高分子界面活性剤の合成

アリルスルホン酸ナトリウムは、工業生産に使用される高分子界面活性剤の調製に使用されます . 例えば、2019 年、Lyu らは、アリルグリシジルエーテル、アクリルアミド、アクリル酸ブチル、およびアリルスルホン酸ナトリウムを出発物質として、ラジカル重合によって高分子界面活性剤を合成しました .

ミセル触媒

さまざまなポリオキシエチレン化化合物を使用したミセル触媒は、塩化アリルと亜硫酸ナトリウムの水溶液との反応によってアリルスルホン酸ナトリウムを合成するために使用されました . メトキシポリエチレングリコールメタクリレートおよびこれらの化合物に基づく水溶性ポリマーは界面活性剤であり、アリルスルホン酸ナトリウムの合成を強化するために使用できることが示されました .

ポリ(アクリルアミド)ミクロゲルのレオロジー特性

アリルスルホン酸ナトリウムは、ポリ(アクリルアミド)ミクロゲルのレオロジー特性の研究に使用されてきました . 1-6ヘキサンジオールジアクリレート(HDDA)濃度とアリルスルホン酸ナトリウムコモノマー(SAS)のモル分率がミクロゲルの特性に与える影響を調べました .

ニッケルメッキ浴

アリルスルホン酸ナトリウムの主な用途の1つは、ニッケルメッキ浴であり、そこでそれはめっきされたニッケルの品質と特性を向上させる添加剤として機能します .

沈殿重合

アリルスルホン酸ナトリウムは、沈殿重合を使用して、スルホン酸基を含むアクリルアミドの水溶性コポリマーを合成するために使用されてきました . スルホン酸基は、コポリマーの耐熱性と耐塩性を向上させることができます .

膨潤特性の向上

アリルスルホン酸ナトリウムはイオンモノマーであるため、極性媒体中で容易に解離して可動イオンを生成します。 これらの可動イオンは、ポリマーと溶媒相の間に浸透圧差を作り出し、膨潤の強化につながります .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Sodium allylsulfonate, also known as allylsulfonic acid sodium salt, is a versatile compound with various applications across different industries . One of its primary targets is in the production of acrylic fibers, where it serves as a third monomer, improving heat resistance, elasticity, spinnability, dyeing performance, and colorfastness . It also targets nickel plating baths, where it serves as an additive to improve the quality and properties of the plated nickel .

Mode of Action

Sodium allylsulfonate contains double bonds at the α and β positions, which give it high reactivity . This chemical is commonly used as a third monomer in the production of acrylic fibers . Its addition to the fiber manufacturing process improves the heat resistance, elasticity, spinnability, and dyeing performance of the fibers . As a result, the fibers exhibit fast and vibrant color absorption, as well as strong colorfastness .

Biochemical Pathways

Sodium allylsulfonate plays a key role in the synthesis of organosulfur compounds . Sodium sulfinates, including sodium allylsulfonate, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Pharmacokinetics

It is known that sodium allylsulfonate is a white crystalline powder that is easily soluble in water and alcohols, but only slightly soluble in benzene . This solubility profile may influence its bioavailability.

Result of Action

The result of Sodium allylsulfonate’s action is the creation of improved materials and processes in various industries. In the textile industry, for example, Sodium allylsulfonate enhances the performance of acrylic fibers, resulting in fibers that have improved heat resistance, elasticity, spinnability, and dyeing performance . In the realm of electroplating, Sodium allylsulfonate enhances the performance of nickel plating baths .

Action Environment

The action of Sodium allylsulfonate can be influenced by environmental factors. For instance, when its solution is heated for an extended period, it tends to undergo polymerization . The dry product exhibits good heat stability . Therefore, the efficacy and stability of Sodium allylsulfonate can be influenced by factors such as temperature and the presence of other chemicals in its environment.

生化学分析

Biochemical Properties

Sodium allylsulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to enhance the rheological properties of polyacrylamide microgels by creating an osmotic pressure difference between the polymer and the solvent phase, resulting in swelling enhancement . This behavior is attributed to the polyelectrolyte effect, where sodium allylsulfonate dissociates in polar media to produce mobile ions . These mobile ions interact with enzymes and proteins, influencing their activity and stability.

Cellular Effects

Sodium allylsulfonate has been shown to have various effects on different types of cells and cellular processes. It can cause eye irritation and damage to the central nervous system . In industrial settings, exposure to sodium allylsulfonate can lead to polyneuropathy, a condition characterized by damage to the peripheral nervous system . Additionally, sodium allylsulfonate can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular components and altering their function.

Molecular Mechanism

The molecular mechanism of sodium allylsulfonate involves its interaction with biomolecules at the molecular level. Sodium allylsulfonate can bind to enzymes and proteins, leading to enzyme inhibition or activation . This compound can also cause changes in gene expression by interacting with transcription factors and other regulatory proteins. The polyelectrolyte effect of sodium allylsulfonate, where it dissociates into mobile ions, plays a crucial role in its molecular interactions and effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium allylsulfonate can change over time. The compound is known to undergo polymerization when its solution is heated for an extended period . The dry product exhibits good heat stability . Long-term exposure to sodium allylsulfonate in in vitro or in vivo studies has shown that it can cause degradation and affect cellular function. The stability and degradation of sodium allylsulfonate are important factors to consider when studying its temporal effects in laboratory settings.

特性

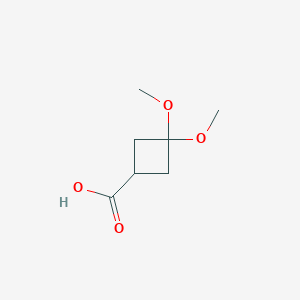

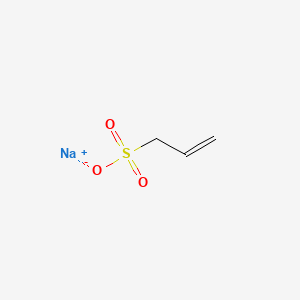

IUPAC Name |

sodium;prop-2-ene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKJULDDNQFCJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041451 | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [MSDSonline] | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-propene-1-sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2495-39-8 | |

| Record name | Sodium 2-propene-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium prop-2-enesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALLYLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGF7TB9O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-PROPENE-1-SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。